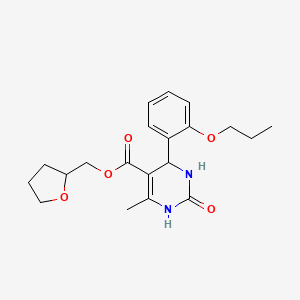![molecular formula C18H25FN2O B5204431 1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one](/img/structure/B5204431.png)
1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one is a complex organic compound that features a piperidine ring, a fluoroaniline group, and a cyclopropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one typically involves multiple steps, starting with the preparation of the piperidine ring and the fluoroaniline group. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluoroaniline Group: This involves the nitration of aniline followed by reduction and subsequent fluorination.
Coupling Reactions: The final step involves coupling the piperidine ring with the fluoroaniline group and the cyclopropyl moiety using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroaniline group can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various pharmacological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring structure.
Fluoroaniline Derivatives: Compounds such as 4-fluoroaniline and its derivatives.
Cyclopropyl Compounds: Compounds containing the cyclopropyl moiety, such as cyclopropylamine.
Uniqueness
1-[3-(4-Fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of the fluoroaniline group enhances its binding affinity to certain targets, while the piperidine ring and cyclopropyl moiety contribute to its overall stability and bioavailability.
Eigenschaften
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-(1-methylcyclopropyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-18(10-11-18)9-8-17(22)21-12-2-3-16(13-21)20-15-6-4-14(19)5-7-15/h4-7,16,20H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUMCVFSUPTDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)N2CCCC(C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825595 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-butynoyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5204350.png)
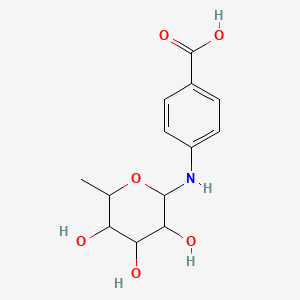
![4-[4-(2-ETHOXYPHENYL)PIPERAZINE-1-CARBONYL]-3-METHYL-2-(4-METHYLPHENYL)QUINOLINE](/img/structure/B5204355.png)
![1-Cyclopentyl-4-[(3-methylphenyl)methyl]piperazine;oxalic acid](/img/structure/B5204357.png)
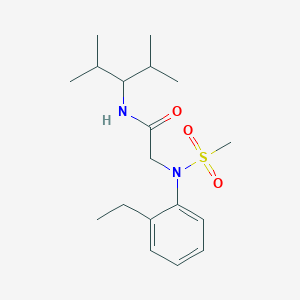
![4-(4-ethoxyphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5204359.png)
![1-(4-Iodophenyl)-3-[(2-phenylethyl)amino]pyrrolidine-2,5-dione](/img/structure/B5204367.png)
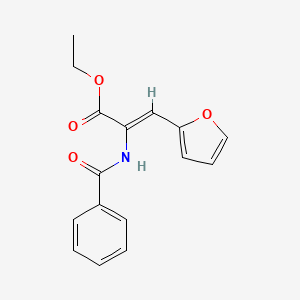
![N-(2-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5204370.png)
![N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide](/img/structure/B5204385.png)
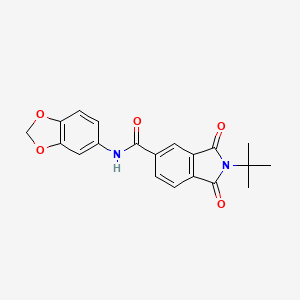
![4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-1-methyl-2-piperazinone](/img/structure/B5204406.png)
![2,5-dichloro-N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B5204412.png)
